molecular formula C17H12ClN3O B2944571 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] CAS No. 320422-37-5

1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Cat. No. B2944571
CAS RN: 320422-37-5
M. Wt: 309.75
InChI Key: MOLWKTSFCXTVSA-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazone derivative. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2 . They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group . They are usually formed by the action of hydrazine on ketones or aldehydes .


Molecular Structure Analysis

The molecular structure of hydrazones can vary depending on the specific substituents present. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to crystallize in the monoclinic P21/c space group .


Chemical Reactions Analysis

Hydrazones are susceptible to hydrolysis . They can also condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, (E)-N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide, was found to have a monoclinic crystal structure .

Scientific Research Applications

Fischer Synthesis of Indoles

The Fischer synthesis process is a well-established method for the synthesis of indoles from arylhydrazones, including those with substituents similar to the compound . Research by Fusco and Sannicolo (1978) delves into the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, uncovering the complex transformations that these compounds undergo during synthesis, including shifts and splitting of substituents, which are pivotal for creating a wide variety of indole derivatives with potential biological activities (Fusco & Sannicolo, 1978).

Indole Synthesis Classification

Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis methods, presenting a framework for classifying all indole syntheses. This classification encompasses various strategies for indole formation, highlighting the diverse synthetic routes that can be applied to compounds like 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone], thus offering insights into potential synthetic pathways and modifications for enhancing its biological activities (Taber & Tirunahari, 2011).

Biological Activities of Isatin Derivatives

The review by Sadeghian Zahra Sadeghian and Bayat (2022) focuses on isatin (1H-indole-2,3-diones) derivatives, emphasizing their role as precursors in synthesizing a vast array of heterocyclic compounds. Given the structural similarity, insights from isatin derivatives' synthetic versatility and biological activities can shed light on the potential research applications of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] in developing new therapeutic agents or biological probes (Sadeghian Zahra Sadeghian & Bayat, 2022).

Acylhydrazone Derivatives

Acylhydrazone derivatives are highlighted for their "privileged structure," offering multiple ligand points for various bioreceptors. The review by Maia, Tesch, and Fraga (2014) discusses the therapeutic profiles and usability of N-acylhydrazone compounds, reflecting on their synthetic versatility and potential for modulating diverse molecular targets. This insight is particularly relevant for exploring the biological applications and therapeutic potential of 1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] derivatives (Maia, Tesch, & Fraga, 2014).

properties

IUPAC Name

3-[(4-chlorophenyl)diazenyl]-1-prop-2-ynylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-2-11-21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h1,3-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXAAKNFFCBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.